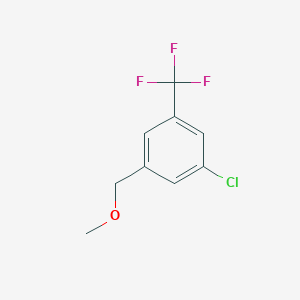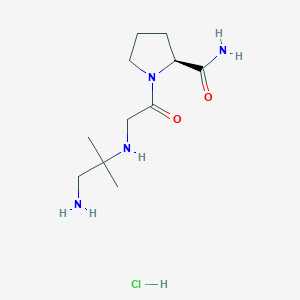
(S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of pyrrolidine carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine-2-carboxylic acid and 1-amino-2-methylpropan-2-amine.
Coupling Reaction: The carboxylic acid group of pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with 1-amino-2-methylpropan-2-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: The compound can be used in the development of new materials.
Chemical Manufacturing: It serves as a precursor for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride: The enantiomer of the compound with different stereochemistry.
N-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide: A similar compound without the hydrochloride salt.
Uniqueness
Stereochemistry: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.
Salt Form: The hydrochloride salt form may enhance the compound’s solubility and stability.
Propriétés
Formule moléculaire |
C11H23ClN4O2 |
|---|---|
Poids moléculaire |
278.78 g/mol |
Nom IUPAC |
(2S)-1-[2-[(1-amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H22N4O2.ClH/c1-11(2,7-12)14-6-9(16)15-5-3-4-8(15)10(13)17;/h8,14H,3-7,12H2,1-2H3,(H2,13,17);1H/t8-;/m0./s1 |
Clé InChI |
LVZPKSNYFZDSGH-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)(CN)NCC(=O)N1CCC[C@H]1C(=O)N.Cl |
SMILES canonique |
CC(C)(CN)NCC(=O)N1CCCC1C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)
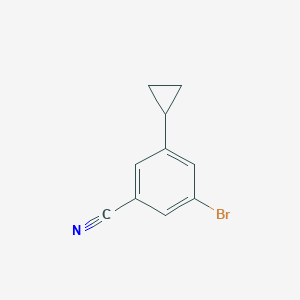

![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)

![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
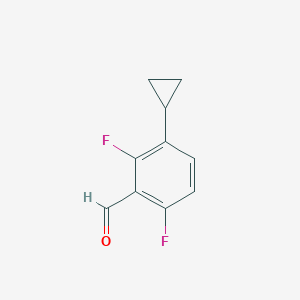
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
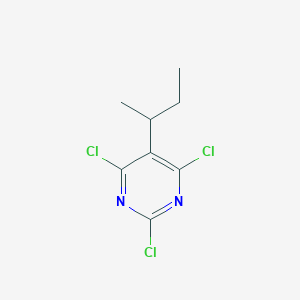
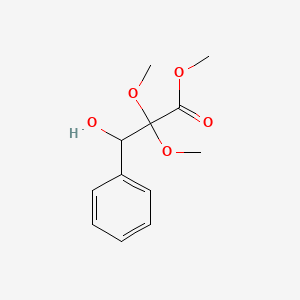
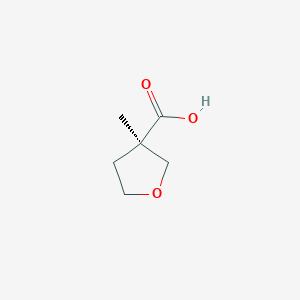
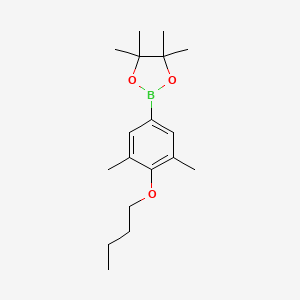
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
